Cas no 924-50-5 (Methyl 3-methyl-2-butenoate)

Methyl 3-methyl-2-butenoate (CAS 924-49-2) is an ester derivative of 3-methyl-2-butenoic acid, commonly used as a flavor and fragrance intermediate. Its structure features an α,β-unsaturated ester moiety, lending reactivity useful in organic synthesis. The compound exhibits a fruity, apple-like aroma, making it valuable in perfumery and food flavoring applications. Its volatility and stability under standard conditions ensure consistent performance in formulations. Additionally, it serves as a precursor in the synthesis of more complex molecules due to its conjugated double bond, which participates in Michael additions and other conjugate reactions. The product is typically supplied with high purity (>98%), ensuring reliability in industrial and laboratory use.
Methyl 3-methyl-2-butenoate structure
Methyl 3-methyl-2-butenoate structure
Product Name:Methyl 3-methyl-2-butenoate
CAS No:924-50-5
MF:C6H10O2
MW:114.142402172089
MDL:MFCD00043940
CID:40239
PubChem ID:24862919
Update Time:2025-10-30

Methyl 3-methyl-2-butenoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,3-dimethylacrylate
    • 3,3-Dimethylacrylic acid methyl ester~3-Methyl-2-butenoic acid methyl ester~Methyl 3-methyl-2-butenoate
    • 3-Methoxy-2,4,5-trifluorobenzoyl chloride
    • Methyl 3-methyl-2-butenoate
    • 3,3-Dimethyl Acrylate
    • 3,3-DIMETHYL ACRYLIC ACID METHYL ESTER
    • methyl 3-methylbut-2-enoate
    • 3,3-Dimethylacrylic Acid Methyl Ester
    • 2-Butenoic acid, 3-methyl-, methyl ester
    • METHYL-3,3-DIMETHYLACRYLATE
    • 3-Methyl-but-2-enoic acid methyl ester
    • Methyl senecioate
    • methyl-3,3-dimethyl acrylate
    • Methyl 3-methylcrotonate
    • Crotonic acid, 3-methyl-, methyl ester
    • FZIBCCGGICGWBP-UHFFFAOYSA-N
    • methylsenecioate
    • Methyl 3,3-dimethacrylate
    • 3,3-DIMETHYL ACRYLIC ACID METHYL ESTE
    • Methyl 3-methyl-2-butenoate, Methyl 3,3-dimethylacrylate
    • Crotonic acid, 3-methyl-, methyl ester (7CI, 8CI)
    • Senecioic acid, methyl ester (6CI)
    • 3-Methyl-2-butenoic acid methyl ester
    • 3-Methylcrotonic acid methyl ester
    • Methyl dimethylacrylate
    • Methyl β,β-dimethylacrylate
    • Methyl β-methylcrotonate
    • MFCD00043940
    • EC 213-107-4
    • CS-W013641
    • Senecioic acid, methyl ester
    • ghl.PD_Mitscher_leg0.193
    • NS00009235
    • EINECS 213-107-4
    • M2052
    • Methyl 3-methyl-2-butenoate, 97%
    • InChI=1/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H
    • CHEMBL299017
    • Methyl .beta.-methylcrotonate
    • 3-methylbut-2-enoic acid methyl ester
    • 3-Methyl-2-butenoic acid, methyl ester
    • methyl,3,3-dimethylacrylate
    • Methyl 3-methylbut-2-enoate #
    • SCHEMBL273328
    • 4-(4-Methylphenoxy)piperidinehydrochloride
    • AKOS015851424
    • 924-50-5
    • 6YS6J4URT3
    • EN300-73098
    • F11280
    • methyl 3,3-dimethyl acrylate
    • Q-201373
    • BCP10333
    • DTXSID1061283
    • AS-14299
    • FT-0628838
    • Methyl beta-methylcrotonate
    • DTXCID2048795
    • DB-057304
    • MDL: MFCD00043940
    • Inchi: 1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
    • InChI Key: FZIBCCGGICGWBP-UHFFFAOYSA-N
    • SMILES: O=C(/C=C(\C)/C)OC
    • BRN: 1741592

Computed Properties

  • Exact Mass: 114.06800
  • Monoisotopic Mass: 114.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.873 g/mL at 25 °C
  • Melting Point: -41°C
  • Boiling Point: 136°C(lit.)
  • Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
  • Refractive Index: n20/D 1.4364(lit.)
  • Water Partition Coefficient: Soluble in chloroform. Insoluble in water,
  • PSA: 26.30000
  • LogP: 1.12560
  • Sensitiveness: Light Sensitive
  • λmax: 216(CH3CN)(lit.)
  • Solubility: Insoluble in water, soluble in chloroform, carbon tetrachloride and other organic solvents

Methyl 3-methyl-2-butenoate Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:UN 3272 3/PG 3
  • WGK Germany:1
  • Hazard Category Code: 10
  • Safety Instruction: S16-S29-S33
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: Xi
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10

Methyl 3-methyl-2-butenoate Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Methyl 3-methyl-2-butenoate Pricemore >>

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Methyl 3-methyl-2-butenoate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Pyrrolidinium, 1-methyl-2-oxo-1-(3-sulfopropyl)-, sulfate (1:1) Solvents: Methanol ;  rt → 75 °C; 4 h, 75 °C; 18 h, 65 - 85 °C; 85 °C → 70 °C; 70 °C → 40 °C; 40 °C → 100 °C; 2 h, 100 °C; 100 °C → 70 °C; 70 °C → 35 °C; 1 h, 35 °C
Reference
Device and method for preparing methyl 3,3-dimethacrylate
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Biosynthesis and Synthesis of Biologically Active Anthroquinine Natural Products - Total Synthesis of (S)-Epicufolin and Kwanzoquinone C
Gericke, Kersten Matthias, 2006, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, reflux
Reference
Novel strategies for the synthesis of anthrapyran antibiotics: discovery of a new antitumor agent and total synthesis of (S)-espicufolin
Tietze, Lutz F.; Gericke, Kersten M.; Singidi, Ramakrishna Reddy; Schuberth, Ingrid, Organic & Biomolecular Chemistry, 2007, 5(8), 1191-1200

Production Method 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, 0 °C → 70 °C
Reference
Dipeptide type power sweetener and its synthetic method
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Rearrangement of α,β-dibromoketones
Wagner, R. B., Journal of the American Chemical Society, 1949, 71, 3214-18

Production Method 6

Reaction Conditions
Reference
Aliphatic diazo compounds, nitrones, and structurally analogous compounds. Systems capable of undergoing 1,3-additions
Smith, Lee I., Chem. Rev., 1938, 23, 193-285

Production Method 7

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
New carbon-carbon bond formation reactions using bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichlorides
Tamura, Rui; Shimizu, Hiroshi; Ono, Noboru; Azuma, Nagao; Suzuki, Hitomi, Organometallics, 1992, 11(2), 954-8

Production Method 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid
Reference
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones
Chattapadhyay, Tarun Kumar; Dureja, Prem, Journal of Agricultural and Food Chemistry, 2006, 54(6), 2129-2133

Production Method 9

Reaction Conditions
1.1 Catalysts: 1621468-45-8 Solvents: Acetonitrile ;  30 min, rt
1.2 72 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Reference
Mukaiyama Aldol Reactions Catalyzed by a Trimeric Organo Aluminum(III) Alkoxide
Kim, So Han; Yoon, Sungwoo; Kim, Youngjo; Verkade, John G., Phosphorus, 2014, 189(7-8), 1193-1206

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  10 min, reflux; 4 - 5 h, reflux
Reference
The synthesis of 2,2-dimethyl cyclopropanecarboxylate by Zn (Cu) -diiodomethane
Zhang, Yan; Shi, Xiao-hua; Zhan, Zi-li; Zhou, Cai-rong, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(6), 36-38

Production Method 11

Reaction Conditions
1.1 Catalysts: Phosphorus oxychloride Solvents: Methanol ;  rt → reflux; 30 min, 67 °C; 4.5 h, reflux
Reference
New synthetic method for senecioic acid esters
Wang, Ru-li, Jingxi Yu Zhuanyong Huaxuepin, 2005, 13(12), 10-11

Production Method 12

Reaction Conditions
Reference
Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto esters
Sum, Fuk-Wah; Weiler, Larry, Canadian Journal of Chemistry, 1979, 57(12), 1431-41

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
Reference
Enantioselective Rh-Catalyzed Hydrogenation of 3-Aryl-4-phosphonobutenoates with a P-Stereogenic BoPhoz-Type Ligand
Duan, Zheng-Chao; Hu, Xiang-Ping; Zhang, Cheng; Zheng, Zhuo, Journal of Organic Chemistry, 2010, 75(23), 8319-8321

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol
Reference
Synthesis of β,β-dimethylacrylic acid and its methyl and ethyl esters
Iordache, Florin; Badica, Sonia; Ionescu, Alina; Badea, Florin, Revistade Chimie (Bucharest, 1979, 30(7), 629-32

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, rt → reflux
Reference
Synthetic method of ciclopirox olamine with high yield
, China, , ,

Production Method 16

Reaction Conditions
Reference
A convenient preparation of methyl esters from carboxylic acids
Mohacsi, Erno, Synthetic Communications, 1982, 12(6), 453-6

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
The diastereoselective alkylation of β-silyl enolates
Waterson, David, 1984, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Methanol
Reference
Copper ion-promoted esterifications
Ho, Tse Lok, Synthetic Communications, 1989, 19(16), 2897-8

Production Method 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane
Reference
Wittig reactions of ylide anions derived from stabilized ylides
McKenna, Eugene G.; Walker, Brian J., Journal of the Chemical Society, 1989, (9), 568-9

Production Method 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
The Favorski rearrangement of haloketones
Kende, A. S., Org. Reactions (Arthur C. Cope, 1960, 11, 261-316

Methyl 3-methyl-2-butenoate Raw materials

Methyl 3-methyl-2-butenoate Preparation Products

Methyl 3-methyl-2-butenoate Suppliers

Amadis Chemical Company Limited
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(CAS:924-50-5)Methyl 3-methyl-2-butenoate
Order Number:A1207442
Stock Status:in Stock
Quantity:1kg/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):440.0/259.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:924-50-5)3,3-二甲基丙烯酸甲酯
Order Number:LE26800041;LE5035
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:924-50-5)Methyl 3-methyl-2-butenoate
Order Number:sfd19254
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:924-50-5)3,3-Dimethylacrylic acid methyl
Order Number:LY0009
Stock Status:in Stock
Quantity:200KG
Purity:98%standard
Pricing Information Last Updated:Wednesday, 30 July 2025 14:20
Price ($):Inquiry
Email:losartan@crotonic-anhydride.com

Methyl 3-methyl-2-butenoate Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Recommended suppliers
Amadis Chemical Company Limited
(CAS:924-50-5)Methyl 3-methyl-2-butenoate
A1207442
Purity:99%/99%
Quantity:1kg/500g
Price ($):440.0/259.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:924-50-5)3,3-二甲基丙烯酸甲酯
LE26800041;LE5035
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email